Estradiol mustard

Descripción

Historical Context of Hormone-Targeted Cytostatics

The concept of hormone-targeted cancer therapy is rooted in the late 19th-century observation that a patient's hormonal environment could influence tumor growth. ascopubs.org This principle was notably demonstrated by George Thomas Beatson's work showing that oophorectomy (removal of the ovaries) could lead to the regression of metastatic breast cancer. ascopubs.org For decades, manipulating the hormonal milieu through surgical ablation (such as adrenalectomy and hypophysectomy) or administering hormones remained a primary strategy. ascopubs.org

A pivotal breakthrough occurred in the 1960s with the discovery of estrogen receptors (ER) on the surface of breast cancer cells. ascopubs.org This finding explained why hormonal ablation was effective in some patients but not others, laying the foundation for modern targeted therapy. ascopubs.org It established that endocrine therapies could specifically target the estrogen and progesterone (B1679170) receptors that drive the growth of certain cancers. ascopubs.org

Simultaneously, the field of chemotherapy was advancing following the discovery of nitrogen mustards as potent alkylating agents in the 1940s. researchgate.netbiointerfaceresearch.com These agents function by creating covalent bonds with DNA, disrupting its replication and leading to cell death. researchgate.net However, their inability to distinguish between cancerous and healthy, rapidly dividing cells resulted in significant systemic toxicity. mdpi.combritannica.com

The confluence of these two fields—endocrinology and chemotherapy—sparked the idea of creating hybrid molecules. mdpi.comacs.org The rationale was to use a steroid as a "carrier" to transport a cytotoxic agent directly to tumor cells that overexpress the corresponding hormone receptor, thereby increasing efficacy at the target site while minimizing collateral damage to healthy tissues. biointerfaceresearch.commdpi.com This approach marked a conceptual shift toward precision medicine, aiming to exploit the unique biological characteristics of cancer cells. mdpi.comfrontiersin.org The development of estramustine (B1671314) phosphate (B84403) in the mid-1960s, a conjugate of estradiol (B170435) and a nitrogen mustard, was an early and notable outcome of this strategy, initially designed for breast cancer but later finding its application in prostate cancer. wikipedia.orgebrary.net

Conceptual Design and Rationale for Estradiol-Nitrogen Mustard Conjugates

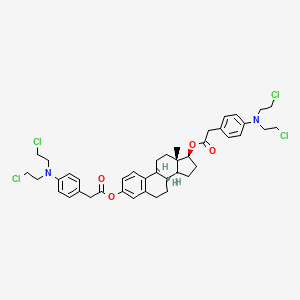

Estradiol mustard, also known by its chemical name estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, is a synthetic compound that exemplifies the targeted delivery concept. ontosight.aiwikipedia.org It was designed during a period of active investigation into cytostatic-linked estrogens in the 1960s and 1970s. smolecule.com The fundamental design involves chemically linking two distinct functional moieties:

The Targeting Moiety: 17β-estradiol, a natural estrogen hormone. The premise was that this steroidal component would be recognized and taken up by cancer cells expressing the estrogen receptor (ER), such as those found in many breast and prostate cancers. ontosight.aiwikipedia.orgsmolecule.com

The Cytotoxic Moiety: A nitrogen mustard derivative, specifically a phenylacetic acid nitrogen mustard. ontosight.aiwikipedia.org Nitrogen mustards are a class of alkylating agents known to cause DNA damage and induce cell death, or apoptosis. researchgate.netsmolecule.com

The two components are joined via an ester linkage. nih.gov The overarching rationale was that the estradiol "vehicle" would selectively deliver the nitrogen mustard "payload" to ER-positive tumor tissues. mdpi.comwikipedia.org This targeted approach was hypothesized to concentrate the cytotoxic drug within the tumor, theoretically enhancing its antitumor effect while reducing the widespread toxicity associated with non-targeted alkylating agents. mdpi.com

Academic research into this compound sought to validate this hypothesis. However, studies revealed complexities in its mechanism of action. A significant finding was that this compound itself has a very low binding affinity for the estrogen receptor—reportedly 100,000 times lower than that of natural estradiol. nih.govnih.gov This weak binding challenged the primary assumption of ER-mediated uptake. smolecule.comnih.gov Further investigations suggested that this compound might act as a prodrug, being slowly metabolized in vivo into other compounds, possibly including free estradiol, which could then interact with the receptor. nih.govoup.com Despite the innovative design, these findings indicated that the drug was unlikely to be significantly concentrated in target tissues via the intended receptor-specific mechanism, which ultimately limited its therapeutic potential in breast cancer treatment. smolecule.comnih.gov

Table 1: Research Findings on this compound

| Property | Finding | Source(s) |

|---|---|---|

| Chemical Identity | A semisynthetic steroidal estrogen; the 3,17β-diester of estradiol with a nitrogen mustard derivative (chlorphenacyl). | wikipedia.orgnih.govnih.gov |

| Developmental Code | NSC-112259 | ontosight.ai |

| Conceptual Goal | To selectively deliver a cytotoxic nitrogen mustard to estrogen receptor (ER)-positive cancer cells. | mdpi.comwikipedia.orgsmolecule.com |

| Receptor Binding | Exhibits very weak binding affinity for the estrogen receptor, approximately 100,000 times lower than estradiol. nih.govnih.gov | nih.govnih.gov |

| Mechanism of Action | Research suggests it may act as a prodrug, being metabolized into compounds with higher ER binding affinity. nih.govoup.com In vivo studies showed it could induce nuclear translocation of the ER, but more slowly than estradiol. oup.com | nih.govoup.com |

| Research Outcome | Investigated in the 1960s and 1970s but was never marketed. wikipedia.orgsmolecule.com It was found to have limited therapeutic efficacy, partly due to weak ER binding and its inherent estrogenic activity that could potentially stimulate tumor growth. smolecule.com | wikipedia.orgsmolecule.com |

| Carcinogenicity Bioassay | Under the conditions of one bioassay, it was not found to be carcinogenic in Sprague-Dawley rats but was carcinogenic in B6C3F1 mice, inducing several types of tumors. nih.gov | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 17β-estradiol |

| 4-hydroxytamoxifen |

| Adriamycin |

| Alestramustine |

| Aminoglutethimide |

| Atrimustine |

| Bevacizumab |

| Bleomycin |

| Brefeldin A |

| Busulfan |

| Capecitabine |

| Carboplatin |

| Carmustine |

| Cetuximab |

| Chlorambucil |

| Chlorphenacyl |

| Cisplatin |

| Cladribine |

| Combretastatin A-4 |

| Cyclophosphamide |

| Cytestrol acetate |

| Dacarbazine |

| Dehydroepiandrosterone mustard |

| Diethylstilbestrol |

| Doxorubicin |

| Endoxifen |

| This compound |

| Estradiol-17β |

| Estramustine |

| Estramustine phosphate |

| Estrone |

| Estromustine |

| Fluorouracil |

| Formestane |

| Gefitinib |

| Goserelin |

| ICI-85966 |

| Ifosfamide |

| Imatinib |

| Irinotecan |

| Lapatinib |

| Lomustine |

| Mechlorethamine |

| Melphalan |

| Methotrexate |

| Nitrogen mustard |

| Normustine |

| Olaparib |

| Oxaliplatin |

| Paclitaxel (B517696) |

| Phenesterin |

| Pirodavir |

| Polyestradiol phosphate |

| Progesterone |

| Rapamycin |

| Resveratrol |

| Ribavirin |

| Semustine |

| Tamoxifen |

| Taxol |

| Testosterone (B1683101) mustard |

| Thiotepa |

| Trastuzumab |

| Vinblastine |

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50Cl4N2O4/c1-42-17-16-36-35-13-11-34(51-40(49)26-29-2-7-32(8-3-29)47(22-18-43)23-19-44)28-31(35)6-12-37(36)38(42)14-15-39(42)52-41(50)27-30-4-9-33(10-5-30)48(24-20-45)25-21-46/h2-5,7-11,13,28,36-39H,6,12,14-27H2,1H3/t36-,37-,38+,39+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSFXIJGHRPOQQ-VZRQQIPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)OC(=O)CC6=CC=C(C=C6)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50Cl4N2O4 | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020574 | |

| Record name | Estradiol mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Estradiol mustard is an off-white powder. Insoluble in water. (NTP, 1992) | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Soluble in dimethyl sulphoxide and N,N-dimethylformamide, but addition of water causes precipitation; soluble in benzene, chloroform, ethyl acetate, and 2-methoxyethanol., Insoluble in water | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ESTRADIOL MUSTARD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

22966-79-6 | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3,17-bis[4-[bis(2-chloroethyl)amino]benzeneacetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL MUSTARD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEO3F3A4K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRADIOL MUSTARD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 to 149 °F (freeze dried) (NTP, 1992), 40-65 °C (freeze dried) | |

| Record name | ESTRADIOL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ESTRADIOL MUSTARD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of Estradiol Mustard Analogs

Synthesis Routes for Estradiol-Nitrogen Mustard Conjugates

The synthetic pathways to estradiol-nitrogen mustard conjugates are primarily dictated by the desired point of attachment of the cytotoxic group. The two main approaches involve direct acylation of the phenolic and alcoholic hydroxyl groups of estradiol (B170435) or the introduction of a linker at other positions on the steroid nucleus, which then serves as an anchor for the mustard.

The most direct method for creating estradiol-mustard conjugates involves the esterification of the hydroxyl groups at the C-3 and C-17 positions of the estradiol molecule. smolecule.com Estradiol mustard itself, chemically named estradiol 3,17β-bis(4-(bis(2-chloroethyl)amino)phenyl)acetate, is synthesized through this route. wikipedia.org The process typically starts with estradiol and involves its reaction with a nitrogen mustard derivative that contains a carboxylic acid or an activated acid functionality. smolecule.com

For instance, the synthesis can be achieved by reacting estradiol with a derivative like N,N-bis(2-chloroethyl)phenylacetic acid (a chlorphenacyl derivative) in the presence of a coupling agent to form ester bonds at both the phenolic 3-hydroxyl and the secondary 17β-hydroxyl groups. smolecule.comnih.gov This creates a diester, effectively capping both reactive hydroxyls with the cytotoxic agent. nih.gov

A prominent analog, estramustine (B1671314), utilizes a related but distinct linkage. In the synthesis of estramustine, a carbamate (B1207046), rather than an ester, is formed at the 3-position. This is accomplished by reacting estradiol with a normustine analog, specifically bis(2-chloroethyl)carbamoyl chloride, which selectively acylates the more reactive phenolic hydroxyl group. wikipedia.org The resulting molecule is estradiol 3-(bis(2-chloroethyl)carbamate). wikipedia.org This can then be further modified, for example, by phosphorylation at the 17-position to produce estramustine phosphate (B84403). wikipedia.org The choice between an ester and a carbamate linkage can influence the compound's chemical stability and biological activity. researchgate.net

Table 1: Examples of Direct Conjugation at Estradiol 3 and 17 Positions This table is interactive. You can sort and filter the data.

| Compound Name | Linkage Type | Position(s) | Mustard Moiety | Key Reagent Example |

| This compound | Diester | 3 and 17β | Phenylacetic acid mustard | N,N-bis(2-chloroethyl)phenylacetic acid |

| Estramustine | Carbamate | 3 | Normustine | bis(2-chloroethyl)carbamoyl chloride |

To preserve the integrity of the 3- and 17-hydroxyl groups, which are crucial for estrogen receptor recognition, alternative positions on the estradiol steroid nucleus have been explored for attaching the nitrogen mustard moiety. The 7α and 11β positions are particularly attractive as they are known to tolerate bulky substituents while often maintaining high binding affinity for the ER. nih.gov This approach requires a multi-step synthesis to first install a functionalized linker onto the steroid core, to which the mustard is subsequently attached.

A common strategy for 7α-functionalization involves a key step of copper-catalyzed 1,6-conjugate addition to a 6-dehydroestradiol derivative. nih.gov For example, research has detailed the synthesis of estradiol-aniline mustard conjugates starting from 3,17β-bis(2-tetrahydropyranyloxy)-7α-(6-hydroxyhexan-1-yl)-estra-1,3,5(1O)triene. nih.gov In this synthetic sequence, the terminal hydroxyl group of the 7α-alkyl chain serves as the attachment point for a more complex linker, which is built up through linear additions. nih.gov The final step involves coupling the N,N-bis(2-chloroethyl)aniline (aniline mustard) to the terminus of the fully constructed linker. nih.gov

The synthesis of these linkers can involve various chemical reactions. For instance, the terminal alcohol of the 7α-chain can be converted to a bromide, which then reacts with a protected ethanolamine. nih.gov The Mitsunobu reaction has also been employed to couple other moieties to the linker. nih.gov These methods allow for the precise construction of linkers with varying lengths and functional groups, providing a versatile platform for creating diverse estradiol-mustard analogs. nih.govnih.gov

Esterification Reactions at Estradiol Positions (e.g., 3,17-diester)

Chemical Characterization Techniques for Synthetic Intermediates and Final Compounds

The confirmation of the chemical structures of synthetic intermediates and the final this compound analogs relies on a suite of standard analytical techniques. Purification of the final compounds and intermediates is often achieved using methods such as recrystallization or column chromatography, with high-performance liquid chromatography (HPLC) being used to assess final purity. smolecule.comsemanticscholar.org

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized molecules. NMR provides detailed information about the chemical environment of protons and carbons, allowing chemists to verify the successful formation of ester or carbamate linkages, the integrity of the steroid core, and the structure of the attached linker and mustard components.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which confirms their elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the mustard group or the linker.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups. For example, the appearance of a strong carbonyl (C=O) stretching band confirms the formation of an ester or carbamate linkage.

In addition to these structural characterization methods, biological assays are used to characterize the functional properties of the compounds. For example, competitive binding assays using radiolabeled estradiol are performed to determine the relative binding affinity (RBA) of the new analogs for the estrogen receptor. pnas.org

Table 2: Key Characterization Techniques for this compound Analogs This table is interactive. You can sort and filter the data.

| Technique | Purpose | Information Obtained |

| HPLC | Purity Assessment & Purification | Retention time, percentage purity |

| Mass Spectrometry (MS) | Molecular Weight & Structure | Molecular ion peak, fragmentation patterns |

| NMR Spectroscopy | Structural Elucidation | Chemical shifts, coupling constants, confirmation of covalent bonds |

| IR Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C=O, C-N, C-Cl) |

| Competitive Binding Assay | Biological Characterization | Relative binding affinity (RBA) for the estrogen receptor |

Strategies for Modifying Linker Structure and Functionality in Estradiol Conjugates

The linker connecting the estradiol scaffold to the nitrogen mustard is not merely a passive spacer but a critical component that can be modified to fine-tune the conjugate's pharmacological properties. Strategies for modifying linker structure are aimed at optimizing solubility, stability, receptor affinity, and the reactivity of the cytotoxic warhead. nih.govexplorationpub.com

Another important strategy is the incorporation of different functional groups within the linker to modulate the chemical reactivity of the mustard group. nih.gov Research has shown that incorporating secondary amino, amido, or carbamyl groups into the linker region affects the molecule's ability to form DNA adducts. nih.gov For instance, a conjugate containing both an amino and a carbamyl group in its linker showed a tenfold increase in DNA reactivity compared to a similar conjugate with only a carbamyl group. nih.gov This demonstrates that the linker can electronically influence the mustard's alkylating efficiency. The use of hydrophilic linkers, such as those containing oligoethylene glycol (OEG) units, is another strategy employed to improve the aqueous solubility of these often-lipophilic conjugates. researchgate.net By creating a library of conjugates with systematically varied linkers, researchers can perform structure-activity relationship (SAR) studies to identify the optimal linker design for a desired therapeutic profile. explorationpub.com

Table 3: Research Findings on Linker Modification in Estradiol-Aniline Mustard Conjugates This table is interactive. You can sort and filter the data.

| Compound Feature | Linker Functional Groups | Relative DNA Reactivity | Finding |

| Conjugate 1 | Single Carbamyl Group | Low (3% cleavage) | The carbamyl group alone results in low reactivity. nih.gov |

| Conjugate 2 | Amido Group | Moderate (14% cleavage) | Replacing the carbamyl with an amido group increases reactivity five-fold. nih.gov |

| Conjugate 3 | Secondary Amino + Carbamyl | High (30% cleavage) | The combination of amino and carbamyl groups leads to a 10-fold increase in reactivity over the carbamyl alone. nih.gov |

Molecular and Cellular Mechanisms of Action of Estradiol Mustard

DNA Alkylation and Genotoxic Mechanisms in Preclinical Models

The nitrogen mustard component of estradiol (B170435) mustard is a biologically active alkylating agent. frontiersin.org In preclinical models, its primary mode of action is the induction of DNA damage, which can ultimately lead to cell death, particularly in rapidly dividing cancer cells. drugbank.comnih.gov

Once inside the cell, the nitrogen mustard moiety of estradiol mustard can form highly reactive, positively charged aziridinium (B1262131) ions. cuni.cz These ions are electrophilic and can react with nucleophilic sites on DNA bases. frontiersin.org The most common site of this reaction is the N7 position of guanine (B1146940). cuni.czbiointerfaceresearch.com This initial reaction results in the formation of a mono-alkylated DNA adduct. researchgate.net

Following the initial monoadduct formation, the second chloroethyl arm of the nitrogen mustard can react with another guanine base, either on the same DNA strand (intrastrand crosslink) or the opposite strand (interstrand crosslink). researchgate.nettaylorandfrancis.com Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, a crucial step for both DNA replication and transcription. taylorandfrancis.comresearchgate.net While interstrand crosslinks are formed in lower quantities compared to monoadducts, they are considered a critical lesion for the biological activity of nitrogen mustards. biointerfaceresearch.comresearchgate.net Studies have also indicated the potential for some alkylation to occur at the N3 position of adenine. nih.gov

| Adduct Type | Primary Site of Alkylation | Significance |

|---|---|---|

| Mono-alkylated Adducts | N7-guanine | Initial DNA lesion, can lead to further crosslinking. researchgate.net |

| Interstrand Crosslinks | N7-guanine on opposite DNA strands | Highly cytotoxic, prevents DNA strand separation. taylorandfrancis.comresearchgate.net |

| Intrastrand Crosslinks | N7-guanine on the same DNA strand | Contributes to DNA damage and cytotoxicity. taylorandfrancis.com |

| Minor Adducts | N3-adenine | Less frequent site of alkylation. nih.gov |

The formation of DNA adducts by this compound physically obstructs the DNA template, thereby interfering with the processes of DNA replication and transcription. ontosight.aismolecule.com The bulky adducts can stall the progression of DNA polymerase and RNA polymerase along the DNA strand. taylorandfrancis.com Interstrand crosslinks are particularly effective at halting DNA replication, as they prevent the necessary unwinding of the DNA double helix. taylorandfrancis.com This disruption of essential cellular processes, if not repaired, can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis). drugbank.comhmdb.ca Furthermore, it has been suggested that this compound may also interfere with DNA synthesis through interactions with the nuclear matrix, a key structure in the organization and function of DNA. auajournals.orgnih.gov

Formation of DNA Adducts (e.g., N7-guanine alkylation, interstrand crosslinks)

Estrogen Receptor Interactions and Modulations

The estradiol component of this compound was designed to facilitate its uptake into cells expressing estrogen receptors. nih.gov However, the interaction of this compound and its metabolites with these receptors is complex.

Studies have shown that this compound itself has a very low binding affinity for estrogen receptors (ERα and ERβ) when compared to the natural ligand, estradiol. nih.govnih.gov In fact, its affinity has been reported to be approximately 100,000 times lower than that of estradiol. nih.govnih.gov Both ERα and ERβ are expressed in various tissues involved in pain perception, including dorsal root ganglia neurons. oup.com

Despite its low affinity, this compound can compete with endogenous estrogens, such as estradiol, for binding to estrogen receptors. nih.gov In vitro studies have demonstrated that in the presence of a large excess of this compound, the binding of radiolabeled estradiol to its receptors is inhibited. nih.govnih.gov This indicates that this compound interacts with the same binding sites on the estrogen receptors as estradiol, acting as a competitive inhibitor. nih.govnih.gov

| Compound | Relative Binding Affinity to Estrogen Receptor | Reference |

|---|---|---|

| Estradiol | High | nih.govnih.gov |

| This compound | Very Low (approx. 100,000 times lower than estradiol) | nih.govnih.gov |

| Metabolites of this compound | Higher than this compound | nih.gov |

Estrogen Receptor Translocation Dynamics in Cellular Systems

The cellular action of estrogens is classically mediated by estrogen receptors (ERs), primarily ERα and ERβ, which function as ligand-dependent transcription factors. nih.govejmo.org Upon binding to a ligand like 17β-estradiol, these receptors typically undergo conformational changes, dimerize, and translocate into the nucleus. bmbreports.orgcusabio.com Inside the nucleus, the ER-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) to modulate gene expression. bmbreports.orgcusabio.com The initial synthesis and dimerization of ERα can result in its translocation to the nucleus even in the absence of a ligand; however, the binding of estradiol is a pivotal step that induces significant structural reorganization required for its transcriptional activity. imrpress.com

This compound was originally developed based on the concept of targeted therapy. smolecule.comwikipedia.org The design intended for the estradiol moiety to guide the cytotoxic nitrogen mustard group to estrogen receptor-positive tissues, such as those in certain breast and prostate cancers. smolecule.comwikipedia.org However, research indicates that this compound itself exhibits a very low binding affinity for estrogen receptors when compared to natural estradiol. nih.gov Studies using rat uterine cytosol demonstrated that this compound was a weak competitor for ER binding sites. nih.gov

This low affinity suggests that the intact this compound molecule is unlikely to be a potent inducer of the specific conformational changes and high-affinity nuclear interactions that characterize the binding of estradiol. nih.gov Consequently, its direct role in mediating classical ER translocation and subsequent genomic signaling is considered limited. It has been proposed that any observed estrogenic effects following administration may result from the metabolic breakdown of the compound, which liberates estradiol or other active metabolites that can then interact with the estrogen receptor. smolecule.comnih.gov Therefore, the translocation dynamics of estrogen receptors in the presence of this compound are more likely influenced by its metabolites rather than the parent compound itself.

Interactions with Other Cellular Targets and Pathways

Beyond its intended interaction with estrogen receptors, the cytotoxic effects of this compound and its derivatives are primarily attributed to interactions with other crucial cellular components and pathways.

A primary mechanism of action for the cytostatic effects of this compound's derivatives, such as the clinically utilized estramustine (B1671314) phosphate (B84403) (EMP), is the disruption of microtubule function. wikipedia.org EMP is a prodrug that is dephosphorylated in the body to its active form, estramustine. nih.gov This activity classifies it as a mitotic inhibitor, as it interferes with the microtubule dynamics essential for cell division. wikipedia.org The antitumor activity is largely attributed to its impact on microtubules rather than a classic hormonal or alkylating effect. aacrjournals.org

The precise target of estramustine has been a subject of evolving research.

Interaction with Microtubule-Associated Proteins (MAPs): Initial studies suggested that estramustine's effects were mediated by its binding to microtubule-associated proteins (MAPs). Research showed that estramustine phosphate could inhibit the assembly of microtubules by binding to MAPs, specifically MAP-1 and MAP-2. biologists.comresearchgate.netresearchgate.net At concentrations of 20–60 μM, estramustine was found to inhibit MAP-2-driven tubulin assembly and prevent the association of MAPs with microtubules. researchgate.net

Direct Binding to Tubulin: Subsequent investigations revealed that estramustine also acts by directly binding to tubulin, the fundamental protein subunit of microtubules. nih.govnih.gov It binds to tubulin dimers with a dissociation constant (Kd) of approximately 30 μM at a site distinct from those used by other microtubule inhibitors like colchicine (B1669291) or vinblastine. nih.gov This direct interaction is now understood to be a key part of its cytotoxic mechanism. nih.gov

The ultimate effect of estramustine on microtubules is a "kinetic stabilization" of their dynamics. nih.govaacrjournals.org Rather than simply causing mass depolymerization at all effective concentrations, it suppresses the dynamic instability of microtubules. nih.govaacrjournals.org It achieves this by reducing the rate and extent of both the growing and shortening phases, while increasing the amount of time the microtubules spend in a "paused" state, where they are neither growing nor shortening detectably. nih.govaacrjournals.org This disruption of normal dynamics leads to severe cellular consequences, including the formation of abnormal mitotic spindles, increased tubulin acetylation (a marker of microtubule stability), and ultimately, arrest of the cell cycle at mitosis. aacrjournals.org

Table 1: Research Findings on Estramustine's Interaction with Microtubule Components

| Finding | Target Component | Effective Concentration | Observed Effect | Citation |

| Inhibition of assembly | MAP-2 | 20-120 μM | Inhibited MAP-2-dependent tubulin assembly. | biologists.com |

| Disruption of organization | MAP-1 | 60 μM | Caused disassembly of MAP-1 microtubules in DU 145 cells. | researchgate.net |

| Direct binding | Tubulin | Kd ≈ 30 μM | Binds to a novel site on tubulin dimers, weakly inhibiting polymerization. | nih.gov |

| Depolymerization | Tubulin | - | Causes depolymerization of interphase microtubules by direct interaction with tubulin. | nih.gov |

| Kinetic stabilization | Microtubules | IC50 | Suppresses dynamic instability by reducing growth/shortening rates and increasing pause time. | aacrjournals.org |

This compound and its derivatives can also modulate intracellular signaling pathways, largely through the non-genomic actions of their estrogenic metabolites. wikipedia.org When estramustine phosphate is metabolized, it releases estradiol, which can initiate rapid signaling events from the cell membrane, independent of nuclear receptor-mediated gene transcription. nih.govwikipedia.org This rapid signaling involves subpopulations of estrogen receptors located at the plasma membrane (mERs) or novel G-protein coupled estrogen receptors (GPERs). nih.govcusabio.com

Activation of these membrane-associated receptors can trigger a variety of downstream signaling cascades that influence cellular function. nih.govnih.gov Key pathways modulated by the estrogenic component include:

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway is a central signaling cascade that can be rapidly activated by estrogen. nih.govnih.gov This activation can influence cell proliferation and survival. Studies have shown that ERα activation, in particular, can lead to the phosphorylation and activation of ERK. nih.govoup.com

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase/protein kinase B pathway is another critical survival pathway stimulated by estrogen. nih.govcreative-diagnostics.com This pathway is often activated alongside the MAPK/ERK cascade following the binding of estrogen to its membrane receptors. creative-diagnostics.com

cAMP/PKA Pathway: Estrogen can also modulate the cyclic adenosine (B11128) monophosphate/protein kinase A pathway. oup.comphysiology.org For instance, estrogen has been shown to rapidly phosphorylate the cAMP-response element-binding protein (CREB), a transcription factor involved in numerous cellular processes, through this pathway. physiology.org

These rapid, non-genomic signaling events can ultimately converge with genomic pathways by modulating the activity of various transcription factors, thereby providing a complex layer of cellular regulation. nih.gov

Table 2: Intracellular Signaling Pathways Modulated by Estradiol Metabolites

| Signaling Pathway | Mediating Receptor(s) | Key Downstream Effect | Citation |

| MAPK/ERK | mERα, GPR30 | Phosphorylation of ERK1/2, modulation of cell proliferation and receptor function. | nih.govoup.com |

| PI3K/AKT | mERα | Activation of AKT, promotion of cell survival. | nih.govnih.govcreative-diagnostics.com |

| cAMP/PKA | mERs, GPR30 | Phosphorylation of CREB, modulation of P2X3 receptor function. | oup.comphysiology.org |

| JNK | mERβ | Phosphorylation of c-Jun N-terminal kinase. | oup.com |

In Vitro Cellular Models

In vitro models are fundamental for the initial assessment of a compound's biological activity at the cellular and molecular level. For this compound, these models have been crucial in understanding its interaction with cancer cells, its cytotoxic effects, and its impact on DNA.

Estrogen Receptor-Positive (ER+) and Estrogen Receptor-Negative (ER-) Cell Lines

A primary focus of this compound research has been its activity in hormone-responsive cancers. Therefore, a key methodology involves the use of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cancer cell lines. This comparative approach allows researchers to determine if the presence of the estrogen receptor influences the compound's efficacy, supporting the hypothesis of targeted delivery.

Commonly used ER+ breast cancer cell lines include MCF-7, while MDA-MB-231 is a frequently used ER- breast cancer cell line. frontiersin.orgnih.gov Studies have also utilized cell lines from other cancer types, such as gastric and colorectal cancers, to investigate the effects of estradiol and related compounds. nih.gov Research has shown that some derivatives of estradiol linked to nitrogen mustards exhibit greater toxicity in ER-expressing MCF-7 cells compared to ER-negative MDA-MB231 cells. nih.gov This differential toxicity provides evidence for the role of the estrogen receptor in the compound's mechanism of action. nih.gov

| Cell Line | Estrogen Receptor Status | Cancer Type | Typical Use in this compound Research |

| MCF-7 | ER+ | Breast Cancer | To assess ER-targeted cytotoxicity and mechanism of action. frontiersin.orgnih.gov |

| MDA-MB-231 | ER- | Breast Cancer | As a negative control to determine ER-independent effects. frontiersin.orgnih.gov |

| BEL-7404 | Not specified | Liver Cancer | Evaluation of cytotoxicity of various nitrogen mustard derivatives. researchgate.net |

| NCI-H460 | Not specified | Lung Cancer | Evaluation of cytotoxicity of various nitrogen mustard derivatives. researchgate.net |

| Gastric & Colorectal Cancer Cell Lines | Varied | Gastric & Colorectal Cancer | To study the effects of estradiol and estramustine. nih.gov |

Cytotoxicity and Cell Proliferation Assays

To quantify the cell-killing ability of this compound and its derivatives, researchers employ cytotoxicity and cell proliferation assays. These assays are fundamental in determining the concentration-dependent effects of the compound on cancer cell viability.

One of the most common methods is the MTT assay , which measures the metabolic activity of cells as an indicator of their viability. researchgate.netresearcher.life Other assays used to assess cell viability and proliferation include colony formation assays, which measure the ability of single cells to grow into colonies after treatment with the compound. nih.gov

Research findings indicate that various nitrogen mustard derivatives, including those linked to steroids, exhibit cytotoxic effects against a range of tumor cell lines. researchgate.netresearcher.life For instance, some estradiol-nitrogen mustard derivatives have shown inhibitory effects on various cancer cell lines. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric derived from these assays. For example, certain tyrosinamide-chlorambucil hybrids, designed to mimic estradiol's structure, demonstrated potent antitumor activities with specific IC50 values against human breast cancer cell lines. frontiersin.org

DNA Damage and Repair Assays (e.g., Comet Assay, γH2AX Staining)

Given that the nitrogen mustard component of this compound is a known DNA alkylating agent, assessing the extent of DNA damage is crucial. smolecule.comfrontiersin.org Several assays are utilized for this purpose.

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. Studies have shown that estradiol and its metabolites can induce DNA damage, which can be visualized using this technique. mdpi.com

γH2AX Staining is another key method used to detect DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage. mdpi.comoup.com The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest cellular responses to DSBs. frontiersin.org This can be detected using immunofluorescence microscopy or mass spectrometry, providing a quantitative measure of DNA damage. frontiersin.org The evaluation of cellular γ-H2AX can be an effective approach to screen and distinguish the mechanisms of action of different classes of chemotherapeutic agents. frontiersin.org

Receptor Binding and Competition Assays (e.g., Dextran-Coated Charcoal Assay, Gel Electrophoresis)

To validate the "targeting" aspect of this compound, it is essential to determine its ability to bind to the estrogen receptor. Receptor binding and competition assays are employed to measure the affinity of the compound for the ER.

The dextran-coated charcoal (DCC) assay is a classic method used to separate steroid-receptor complexes from unbound steroids. nih.gov However, studies using competitive binding assays have revealed that this compound itself has a very weak binding affinity for the estrogen receptor, approximately 100,000 times lower than that of estradiol. nih.gov These findings suggest that this compound may be metabolized into compounds with a higher affinity for the receptor. nih.gov

Gel electrophoresis has also been used to measure steroid receptor complexes. nih.gov In these experiments, this compound, when added in a large excess, did not show significant in vitro competition for estrogen receptor binding sites. nih.gov

Fluorescence polarization competitive binding assays offer another approach. In this technique, a fluorescently labeled estrogen analog is displaced from the receptor by a competing ligand, leading to a change in fluorescence polarization. amherst.edu These assays provide a means to determine the relative binding affinity of test compounds for the ER. epa.gov

In Vivo Animal Models

Rodent Models for Pharmacodynamic Studies

Rodent models, particularly rats and mice, are widely used in the preclinical evaluation of anticancer agents. These models allow for the study of a compound's effects on tumor growth, its distribution in the body, and its impact on various physiological parameters.

In the context of this compound and related compounds, rodent models have been instrumental. For example, ovariectomized female rats have been used to investigate the effects of estrogen and its analogs on uterine weight, a classic indicator of estrogenic activity. nih.govdaniellabtulane.com Studies in rats have also been used to assess the impact of steroidal alkylating agents on hormone levels and organ weights. nih.gov For instance, treatment with this compound in rats led to arrested estrous cycles and increased uterine and pituitary weights. nih.gov

Furthermore, rodent models are crucial for studying the pharmacodynamics of how these compounds affect pain and the central nervous system. nih.govnih.gov For example, studies in male mice have investigated how testosterone (B1683101) is converted to estradiol in the brain to mediate pain responses. nih.gov While not directly studying this compound, these models are relevant for understanding the broader in vivo effects of estrogens.

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are also becoming increasingly important in translational research for ER+ breast cancer. elgenelim.com These models can help evaluate the efficacy of novel therapies in a context that more closely mimics the human disease. elgenelim.com

Preclinical Research Models and Methodologies for Evaluating Estradiol Mustard

Preclinical In Vivo Models

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone in the preclinical evaluation of anticancer agents, including targeted compounds like estradiol (B170435) mustard. These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth in a biological system that partially mimics human cancer. For estradiol mustard, a molecule designed to selectively target estrogen receptor (ER)-positive cancer cells, xenograft models are crucial for demonstrating proof-of-concept and evaluating anti-proliferative efficacy.

This compound is a steroidal estrogen chemically linked to a nitrogen mustard, a type of alkylating agent. wikipedia.org The core principle behind its design is to use the estradiol component to guide the cytotoxic mustard payload specifically to cancer cells expressing the estrogen receptor, thereby concentrating the drug's anti-proliferative action at the tumor site. wikipedia.org

Research utilizing xenograft models has been pivotal in assessing this targeted strategy. In one key study, a novel bifunctional agent was synthesized by linking an aniline (B41778) mustard to estradiol at the 7α position, a compound referred to as E2-7α. This this compound derivative was specifically designed to target ER-positive breast cancers. mit.edu To evaluate its anti-proliferative effects, xenograft mouse models were established using ER-positive HeLa cells. The findings from this research demonstrated that E2-7α effectively inhibits the growth of these ER-positive tumors in the xenograft models. mit.edu This supports the hypothesis that linking a cytotoxic agent to estradiol can create a compound with targeted anti-proliferative activity in vivo.

Another related compound, estramustine (B1671314), which is a conjugate of estradiol-17β and a nornitrogen mustard, has also been evaluated for its anti-proliferative effects in various cancer cell lines, including human malignant glioma and the prostatic cancer cell line DU-145. semanticscholar.org While structurally distinct from the phenylacetic acid derivative of this compound, the findings for estramustine further illustrate the utility of estrogen-linked cytostatics. wikipedia.orgsemanticscholar.org

The evaluation of this compound and its analogues in xenograft models provides essential data on their potential as targeted therapeutic agents. The inhibition of tumor growth in these preclinical models is a critical step in the drug development pipeline, offering insights into the compound's mechanism of action and its potential efficacy against hormone-receptor-positive cancers.

Table of Research Findings: Anti-proliferative Effects of this compound in Xenograft Models

| Compound | Cancer Cell Line | Xenograft Model | Key Anti-proliferative Finding | Source |

| E2-7α (Aniline mustard-estradiol conjugate) | ER-positive HeLa cells | Mouse Xenograft | Inhibited tumor growth. | mit.edu |

Targeting Mechanisms and Selectivity in Experimental Systems

Ligand-Mediated Targeting Hypothesis for Estradiol (B170435) Mustard

The primary mechanism proposed for the selective action of estradiol mustard is the ligand-mediated targeting hypothesis. pnas.orgresearchgate.net This concept posits that the estradiol component of the molecule acts as a high-affinity guide, seeking out and binding to the estrogen receptor, a protein often overexpressed in certain cancer cells. nih.govresearchgate.net this compound is a semisynthetic, steroidal estrogen and a cytostatic antineoplastic agent, where a phenylacetic acid nitrogen mustard is coupled to an estrogen ester. wikipedia.org This design allows for its selective distribution into tissues that are positive for the estrogen receptor. wikipedia.org

The strategy involves creating bifunctional molecules where the estradiol moiety binds to the ER, which is aberrantly expressed in many breast cancer cells. nih.gov This binding event effectively increases the concentration of the cytotoxic mustard payload within the target cells, functioning as a "Trojan horse" to deliver the DNA-damaging agent specifically to cancer cells expressing the receptor. nih.gov For this strategy to be effective, the linkage between the estradiol ligand and the cytotoxic agent must be carefully designed to ensure that the conjugate can still bind to the ER with high affinity. pnas.orgnih.gov Research on related compounds has shown that attaching the mustard agent at specific positions, such as the 7α position of estradiol, allows for the retention of high affinity for the ER. nih.gov

Observed Differential Effects in ER-Positive Versus ER-Negative Cellular Systems

Experimental studies have demonstrated the selective toxicity of this compound and analogous compounds toward cancer cells that are estrogen receptor-positive (ER+). pnas.orgnih.gov A clear difference in cell survival is observed when comparing ER+ cell lines, such as MCF-7 breast cancer cells, with ER-negative (ER-) cell lines, like MDA-MB231. pnas.orgnih.gov

In these studies, compounds that can both bind to the estrogen receptor and damage DNA have shown significantly greater lethality in ER+ cells. pnas.orgnih.gov Conversely, similar mustard compounds that lack the ability to bind to the ER exhibit comparable levels of toxicity in both ER+ and ER- cell lines, highlighting the critical role of the receptor in achieving selective cell killing. pnas.orgnih.gov Further evidence for the direct involvement of the estrogen receptor comes from experiments where the addition of estradiol to the growth medium after exposure to the mustard compound markedly reduced its toxicity in MCF-7 cells, as the natural hormone competes for binding to the receptor. pnas.org

Below is a summary of the differential toxicity observed in experimental systems.

| Compound Type | Cell Line | Estrogen Receptor Status | Outcome |

| Estradiol-Mustard Conjugate | MCF-7 | ER-Positive | High selective toxicity observed. pnas.orgnih.gov |

| Estradiol-Mustard Conjugate | MDA-MB231 | ER-Negative | Significantly lower toxicity compared to ER-positive cells. pnas.orgnih.gov |

| Mustard Agent (No ER Ligand) | MCF-7 | ER-Positive | Toxicity similar to that in ER-negative cells. pnas.orgnih.gov |

| Mustard Agent (No ER Ligand) | MDA-MB231 | ER-Negative | Toxicity similar to that in ER-positive cells. pnas.orgnih.gov |

Role of Estrogen Receptor in Modulating DNA Damage and Repair Mechanisms

Beyond simply targeting the delivery of the cytotoxic agent, the estrogen receptor appears to play a direct role in modulating the subsequent cellular response to the DNA damage induced by this compound. pnas.orgmit.edu Estrogen signaling pathways are known to intersect with the DNA damage response (DDR) and DNA repair mechanisms. frontiersin.org The interaction between the ER and the DNA adducts formed by the mustard agent is central to the compound's selective lethality. nih.govpnas.org

A favored model to explain the heightened toxicity of this compound in ER+ cells is the hypothesis of ER-DNA adduct shielding. pnas.orgnih.gov According to this model, after the mustard portion of the compound binds to and damages the cell's DNA, the estradiol portion of the molecule remains exposed. pnas.orgnih.gov This exposed estradiol ligand can then attract and bind the estrogen receptor, creating a large protein-DNA complex at the site of the damage. nih.gov

It is speculated that this ER-DNA adduct complex acts as a camouflage, effectively shielding the DNA lesion from the cell's natural DNA repair machinery. nih.govmit.edunih.gov DNA repair proteins that constantly survey the genome for damage may be unable to recognize or access the adduct when the bulky estrogen receptor is bound to it. nih.govpnas.orgnih.gov This prevents the initiation of repair processes, leading to the persistence of the genetic damage. nih.gov

The shielding of DNA adducts by the estrogen receptor is thought to directly lead to their increased persistence within ER+ cells. nih.govmit.edu Experimental evidence supports this hypothesis, showing that DNA adducts formed by an estradiol-aniline mustard conjugate persist longer in ER-positive cells compared to ER-negative cells. mit.edu

In contrast, when cells were treated with melphalan, a mustard agent that does not bind to the ER, the resulting DNA adducts were repaired at similar rates in both ER+ and ER- cell lines. mit.edu This finding provides strong support for the repair shielding hypothesis, as it demonstrates that the presence of the estrogen receptor is directly linked to a slower repair of the specific adducts formed by the targeted conjugate. mit.edu The prolonged presence of these unrepaired DNA lesions is believed to ultimately trigger cell death, explaining the selective killing of cancer cells that possess an abundance of the estrogen receptor. pnas.orgnih.govmit.edu

| Adduct Type | Cell Line (ER Status) | Adduct Persistence | Proposed Reason |

| Estradiol-Mustard Adduct | ER-Positive | High (Longer Persistence) | ER binds to the adduct, shielding it from DNA repair enzymes. mit.edu |

| Estradiol-Mustard Adduct | ER-Negative | Low (Faster Repair) | No abundant ER to shield the adduct from repair. mit.edu |

| Melphalan Adduct | ER-Positive | Normal Repair Rate | Adduct does not bind to the ER. mit.edu |

| Melphalan Adduct | ER-Negative | Normal Repair Rate | Adduct does not bind to the ER. mit.edu |

Structure Activity Relationships Sar and Design Principles for Estradiol Mustard Derivatives

Influence of Steroid Moiety Modifications on Receptor Affinity and Biological Activity

The steroidal component of estradiol (B170435) mustard derivatives serves as the "homing device," directing the cytotoxic payload to cells expressing the estrogen receptor. mdpi.com Consequently, any modification to this steroid core can significantly impact the compound's ability to bind to the ER and, by extension, its biological activity.

Studies have shown that estradiol mustard itself has a weak binding affinity for estrogen receptors when compared to the natural hormone, estradiol. smolecule.comnih.gov This reduced affinity is a critical factor that likely contributed to its limited therapeutic success. The bulky nitrogen mustard groups attached to the estradiol core can sterically hinder the precise fit required for strong receptor binding.

The position of attachment of the cytotoxic group on the estradiol scaffold is also crucial. For instance, attaching a cytotoxic agent to the C-7α position of estradiol has been shown to result in a conjugate that binds to the ER with high affinity and selectivity. nih.govacs.org In contrast, substitutions at the 2-position of the A-ring of the steroid can lead to derivatives with negligible binding to estrogen receptors. researchgate.net This highlights the delicate balance between maintaining receptor affinity and incorporating a cytotoxic element.

Impact of Alkylating Moiety Structure on DNA Reactivity and Cytotoxicity

The nitrogen mustard component of this compound is the "warhead" of the molecule, responsible for its cytotoxic effects. smolecule.com Nitrogen mustards are a class of alkylating agents that work by forming covalent bonds with DNA, leading to DNA damage, disruption of DNA replication, and ultimately, cell death. mdpi.combiointerfaceresearch.com The specific structure of this alkylating group has a direct bearing on its reactivity and the resulting cytotoxicity of the entire compound.

The classic nitrogen mustard contains a bis(2-chloroethyl)amine (B1207034) group. mdpi.com This structure is designed to form a highly reactive aziridinium (B1262131) ion intermediate, which then attacks nucleophilic sites on DNA, most commonly the N7 position of guanine (B1146940). biointerfaceresearch.com This initial reaction can be followed by a second alkylation event, leading to the formation of DNA cross-links, which are particularly lethal to cancer cells. uantwerpen.be

The reactivity of the nitrogen mustard can be tuned by modifying its electronic properties. For example, attaching the nitrogen mustard to an aromatic ring, as in aniline (B41778) mustard, can modulate its reactivity. nih.gov The substituents on this aromatic ring can further influence the mustard's ability to alkylate DNA.

Research on various nitrogen mustard derivatives has shown that even subtle changes to the alkylating moiety can have a significant impact on cytotoxicity. For instance, in a series of dipeptide-alkylated nitrogen mustard compounds, the specific structure of the dipeptide influenced the anti-tumor activity. researcher.life Similarly, the choice of the mustard pharmacophore itself is critical. For example, ifosfamide, a related alkylating agent, produces 7-atom DNA cross-links, in contrast to the 5-atom cross-links formed by cyclophosphamide, which can affect the biological outcome. biointerfaceresearch.com

Role of Linker Design on Compound Stability, Target Interaction, and Efficacy

Linker Length and Chemical Composition Effects

The length and chemical nature of the linker play a pivotal role in the biological activity of this compound derivatives and other targeted drug conjugates. researchgate.netscirp.org The linker must be long enough to allow both the steroid and the mustard moieties to adopt their optimal conformations for binding to the estrogen receptor and DNA, respectively.

Research has demonstrated that linker length is a crucial factor. acs.org For example, in a series of 2-phenylindole (B188600) mustards designed to target the estrogen receptor, the length of the hydrocarbon chains in the linker significantly influenced receptor affinity. nih.gov A compound with a longer chain, 2PI-C6NC2 mustard, showed a more than 10-fold increase in affinity for the ER compared to a similar compound with a shorter chain. nih.gov Conversely, compounds with shorter linkers were found to be more reactive with DNA and more toxic to cells. nih.gov This illustrates a key challenge in linker design: balancing receptor affinity with cytotoxic activity.

Interactive Table: Effect of Linker Length on Receptor Binding and Cytotoxicity

| Compound | Linker Characteristics | Relative Binding Affinity (RBA) for ER | Cytotoxicity |

|---|---|---|---|

| Estradiol | N/A | 100 | N/A |

| 2PI-C3NC3 mustard | Shorter hydrocarbon chain | 0 | High |

| 2PI-C5NC3 mustard | Intermediate hydrocarbon chain | 0.6 | High |

Advanced Analytical Methodologies in Estradiol Mustard Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental in the separation and quantification of Estradiol (B170435) Mustard and its various metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Estradiol Mustard and for its quantitative determination in various samples. Reversed-phase HPLC methods are commonly employed, utilizing C18 columns for effective separation. yu.edu.jo The selection of the mobile phase, typically a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) and methanol, is optimized to achieve efficient separation of the parent compound from any impurities or degradation products. nih.govresearchgate.net

For instance, a stability-indicating HPLC method can be developed to simultaneously determine estradiol and related compounds. yu.edu.jo Detection is often carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 225 nm or 280 nm. researchgate.netwaters.com The total analysis time can be optimized to be rapid, often under 15 minutes, with a suitable flow rate. researchgate.net The validation of these HPLC methods according to international guidelines ensures their linearity, accuracy, precision, and robustness for reliable quantitative analysis. yu.edu.jo

Table 1: Example HPLC Parameters for Analysis of Estradiol-Related Compounds

| Parameter | Condition |

| Column | Supelco Discovery C18 (250 mm x 3.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile, Methanol, and Water (23:24:53 v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | UV at 225 nm |

| Analysis Time | < 12 minutes |

This table is a representative example based on methodologies used for estradiol and its derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation of this compound and for profiling its metabolites. Due to the low volatility of steroid compounds, derivatization is a crucial step to increase their volatility and thermal stability for GC analysis. rsc.org Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net This allows for the identification of various metabolites of this compound formed in biological systems. For instance, GC-MS methods have been developed for the detection of a wide array of urinary estrogens and their metabolites. unito.it The use of a high-temperature capillary column, such as an Rxi-1ms, is often required to elute the high-molecular-weight derivatized compounds. restek.com The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes, enabling their unambiguous identification. science.gov

Table 2: Illustrative GC-MS Conditions for Steroid Metabolite Analysis

| Parameter | Condition |

| Column | Rxi-1ms, 30 m, 0.25 mm ID, 0.25 µm |

| Derivatization | Methoxylamine HCl followed by N-trimethylsilylimidazole (TMSI) |

| Injection Mode | Splitless |

| Oven Program | Temperature ramped to over 300°C |

| Detector | Mass Spectrometer (Scan or SIM mode) |

This table provides an example of GC-MS conditions based on established methods for steroid analysis. restek.com

Spectroscopic Methods

Spectroscopic techniques provide invaluable information on the molecular structure and interactions of this compound, particularly in identifying its covalent modifications to biological macromolecules like DNA.

Mass Spectrometry for DNA Adduct Identification and Characterization

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the identification and characterization of DNA adducts formed by this compound. dss.go.thacs.org The nitrogen mustard moiety of this compound is an alkylating agent capable of forming covalent bonds with DNA bases, and MS is highly effective in detecting these modifications. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in this context, as it allows for the analysis of intact, non-volatile DNA adducts. nih.govmit.edu Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion of the DNA adduct and analyzing the resulting product ions. dss.go.th This technique has been successfully used to identify DNA adducts of other aniline (B41778) mustards and estrogen derivatives. dss.go.thmit.edu For example, the identity of the major DNA adduct of a related 2-phenylindole (B188600) mustard was confirmed by electrospray MS, revealing its attachment to a guanine (B1146940) base. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous assignment of its structure. mdpi.comresearchgate.net

While the NMR spectral data for the parent estradiol nucleus are well-established, the analysis of this compound's spectrum would confirm the presence and positioning of the nitrogen mustard moieties attached to the steroid scaffold. mdpi.comresearchgate.net Two-dimensional (2D)-NMR experiments, such as COSY and HSQC, can be employed to further elucidate the connectivity of atoms within the molecule. mdpi.com Although direct NMR studies on this compound are not widely published, the principles are well-established from research on other estradiol derivatives. mdpi.comunibo.itdaneshyari.com

Radiolabeling and Scintillation Counting in Binding and Distribution Studies

Radiolabeling of this compound, followed by scintillation counting, is a highly sensitive technique used to investigate its binding to estrogen receptors and its distribution within biological systems. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the this compound molecule, its presence can be quantified at very low concentrations. mit.edumit.edumit.edu

Competitive binding assays, for instance, utilize a radiolabeled form of estradiol (e.g., [³H]estradiol) to study the binding affinity of non-labeled this compound to estrogen receptors. mit.edusmolecule.com The displacement of the radiolabeled ligand by this compound is measured by quantifying the radioactivity using a scintillation counter. mit.edu Such studies have shown that this compound itself may have a weak binding affinity for the estrogen receptor compared to estradiol. nih.gov Furthermore, whole-body autoradiography and liquid scintillation counting of tissues after administration of a radiolabeled compound can reveal its distribution and accumulation in different organs. researchgate.net Studies with radiolabeled nitrogen mustard-estradiol conjugates have been used to track their bioavailability and the formation of DNA adducts in vivo. mit.edu

Emerging Research Directions and Innovative Delivery Systems for Steroidal Conjugates

Development of Novel Prodrug Strategies for Targeted Release

The fundamental concept behind estradiol (B170435) mustard is its function as a prodrug, a molecule that is inactive until it is metabolized within the body to its active form. researchgate.net This strategy leverages the estradiol component as a targeting moiety to deliver the cytotoxic nitrogen mustard payload specifically to cells overexpressing the estrogen receptor (ER), which is a hallmark of certain hormone-dependent cancers. acs.orgacs.org The goal is to achieve selective therapy, where the cytotoxic agent is delivered preferentially to the tumor site, thereby reducing systemic toxicity and side effects. researchgate.netacs.org

Emerging research focuses on refining this approach by optimizing the chemical linkage between the steroid and the cytotoxic agent. The nature of this linker is critical for the prodrug's stability in circulation and its subsequent cleavage at the target site. nih.gov Strategies include:

Enzyme-Activated Release: Designing linkers that are specifically cleaved by enzymes overexpressed in the tumor microenvironment, such as certain phosphatases or proteases. ijpsjournal.com This ensures that the active drug is released predominantly within cancer tissues.

pH-Sensitive Linkers: Exploiting the slightly acidic environment of tumors compared to healthy tissue. Linkers that hydrolyze and release the drug under these acidic conditions can enhance tumor-specific activation.

Stable vs. Labile Linkages: Research has explored the difference between stable linkages (e.g., ethers) and more labile ones (e.g., esters). nih.gov While labile linkers can release the estrogen component extracellularly, stable conjugates may rely on ligand-activated endocytosis, where the entire conjugate is internalized before the payload is released inside the cell. nih.govresearchgate.net This intracellular release mechanism is hypothesized to be analogous to that of some antibody-drug conjugates, where lysosomal processing cleaves the payload from its carrier. researchgate.net

One study rationally designed a steroidal conjugate linking estradiol at the C-7α position with aniline (B41778) mustard. This conjugate demonstrated high binding affinity for the ER and the ability to form DNA adducts, indicating successful targeted delivery. acs.org The development of such novel conjugates, which may involve different cytotoxic agents or modified steroid scaffolds, represents a key direction in creating more potent and selective anticancer agents. acs.org

Preclinical Investigations of Nanoparticle-Based Delivery Systems for Estradiol Conjugates

Nanotechnology offers a powerful platform to overcome many limitations of conventional chemotherapy, such as poor drug solubility and lack of selectivity. nih.govutwente.nl By encapsulating or conjugating steroidal agents with nanoparticles, researchers aim to improve their pharmacokinetic properties and achieve controlled release. nih.gov

Polymeric and lipid-based nanoparticles are extensively studied as drug delivery systems (DDS) due to their biocompatibility and tunable properties. utwente.nl These nanocarriers can protect the drug from premature degradation, improve its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. utwente.nl

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They are a well-established platform for drug delivery, though they can sometimes be cleared by the immune system. nih.gov

Polymersomes: In a recent study, the active metabolite of tamoxifen, endoxifen, was conjugated to the surface of polymeric nanoparticles called polymersomes to deliver the chemotherapeutic drug doxorubicin. acs.org These targeted polymersomes were designed to be sensitive to the hypoxic (low oxygen) conditions often found in solid tumors, releasing their payload selectively within the cancer cells. acs.org

Polymer-Prodrug Conjugates: Another strategy involves creating polymer-drug conjugates. For instance, the highly hydrophobic and vesicant drug paclitaxel (B517696) has been conjugated to a hydrophilic polyacrylamide (PAAm) polymer. acs.org This approach transformed the drug into a water-soluble, inactive prodrug suitable for subcutaneous administration, improving its safety profile and allowing for a higher maximum tolerated dose. acs.org Similar strategies could be applied to estradiol conjugates to enhance their delivery and reduce toxicity.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials with exceptionally high porosity and surface area, constructed from metal ions or clusters linked by organic ligands. u-szeged.hu These properties make them highly promising candidates for drug delivery applications, including the encapsulation and controlled release of therapeutic agents. researchgate.net